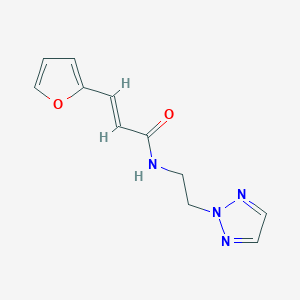
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their biological activities.
Applications De Recherche Scientifique
Stereoselective Synthesis
The compound's structural framework serves as a versatile template for stereoselective synthesis, particularly in the context of β-peptides. Ethyl (E)-3-nitroacrylate and furan Diels–Alder adducts facilitate the creation of mono and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC), showcasing the compound's utility in producing β-peptide building blocks (I. Masesane & P. Steel, 2004).
Cytotoxic Potency
Substituted acrylonitriles, related in structure to the compound , were synthesized and evaluated for their in vitro cytotoxic potency across various human cancer cell lines. Structure-activity relationships highlighted the compound's potential, with specific configurations exhibiting significant cytotoxic activities. This underscores its application in cancer research, particularly in the design of compounds with potential therapeutic benefits (F. Sa̧czewski et al., 2004).
Antibacterial, Antiurease, and Antioxidant Activities
Derivatives of the compound demonstrated significant antibacterial, antiurease, and antioxidant activities. These findings suggest the compound's broader applicability in developing new antimicrobial and antioxidant agents, highlighting its potential utility beyond the realm of cancer research (B. B. Sokmen et al., 2014).
Reduction and Identification of Derivatives
Research into the reduction products of nitrofuran derivatives, including compounds structurally similar to the compound , has provided insights into their transformation pathways. These studies contribute to a deeper understanding of the compound's reactivity and potential metabolic pathways (Kiyoshi Tatsumi et al., 1976).
Enantioselective Ene-Reduction
The compound facilitated the first ene-reduction to (R)-2-cyano-3-(furan-2-yl)propanamide using marine and terrestrial fungi, demonstrating its role in green chemistry. This enantioselective process, yielding a compound with an uncommon CN-bearing stereogenic center, showcases the potential for sustainable synthesis processes (D. E. Jimenez et al., 2019).
Crystal Structure Determination
The detailed study of the crystal structure of related compounds has provided valuable insights into intermolecular interactions, contributing to the understanding of molecular conformations and the design of novel molecular architectures (Yun-Jeong Lee et al., 2009).
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWCPSJNQCQYQS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

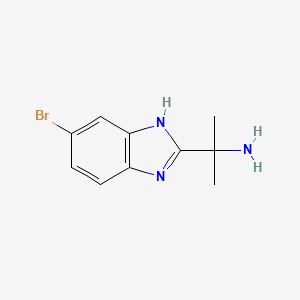
![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2993224.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2993225.png)
amine](/img/structure/B2993226.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)
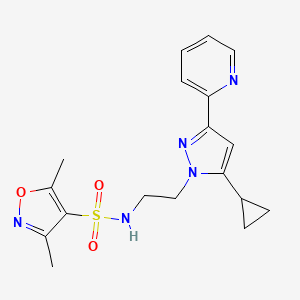
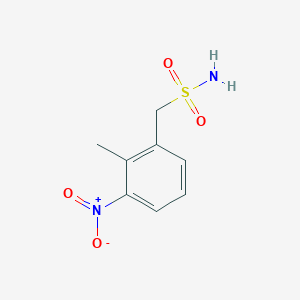
![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)
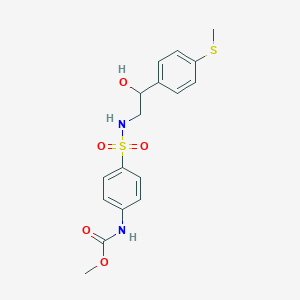
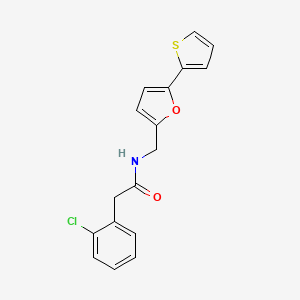
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,5-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2993243.png)